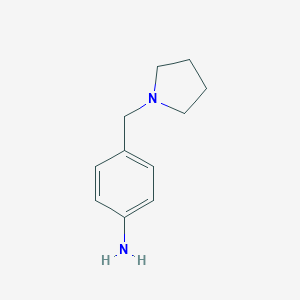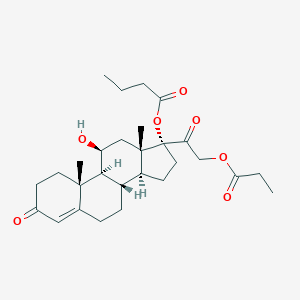
氢化可的松丙酸酯
描述
Hydrocortisone probutate is a synthetic glucocorticoid receptor agonist with anti-inflammatory, antipruritic, and vasoconstrictive effects . It is used to treat inflammatory and pruritic corticosteroid-responsive dermatoses . Hydrocortisone probutate reduces the swelling, itching, and redness that can occur in these types of conditions .
Synthesis Analysis
Hydrocortisone probutate is a probutate salt form of hydrocortisone . The synthesis of hydrocortisone probutate involves the binding and activation of the glucocorticoid receptor, which results in the activation of lipocortin. Lipocortin then inhibits cytosolic phospholipase A2 .
Molecular Structure Analysis
The molecular formula of hydrocortisone probutate is C28H40O7 . The molecular weight is 488.6 g/mol .
Chemical Reactions Analysis
Hydrocortisone probutate is analyzed using high-performance liquid chromatography (HPLC) for the determination and quantification in controlled-release and conventional pharmaceutical preparations .
Physical And Chemical Properties Analysis
Hydrocortisone probutate is a corticosteroid hormone and a butyrate ester . It has a molecular weight of 488.6 g/mol . The stability of hydrocortisone probutate has been evaluated in various studies .
科学研究应用
Dermatology
Hydrocortisone probutate is widely used in dermatology for its anti-inflammatory and immunosuppressive properties. It is effective in treating a range of corticosteroid-responsive dermatoses, such as psoriasis and atopic dermatitis . Its ability to reduce redness, itching, swelling, and discomfort makes it a valuable treatment option for skin conditions.
Pharmacology
In pharmacology, Hydrocortisone probutate is used to manage various immune and allergic disorders, including arthritis, lupus, severe psoriasis, severe asthma, ulcerative colitis, and Crohn’s disease . It plays a crucial role in regulating important cardiovascular, metabolic, immunologic, and homeostatic functions as a human glucocorticoid .
Scar Treatment
Recent studies have explored the use of corticosteroids like Hydrocortisone probutate in the prevention and treatment of pathological scars. It has been found effective in inducing scar regression and improving symptoms such as pruritus and pain .
Transdermal Drug Delivery
Advancements in transdermal drug delivery systems have incorporated Hydrocortisone probutate. These systems aim to enhance the delivery of the drug through the skin, offering a non-invasive and patient-friendly method of administration .
Cosmetology
In cosmetology, Hydrocortisone probutate is used to alleviate symptoms associated with various skin conditions that cause cosmetic concerns. It helps in reducing inflammation and is used in formulations that are suitable for sensitive areas of the skin .
Clinical Trials
Hydrocortisone probutate has been the subject of various clinical trials, assessing its efficacy and safety in treating different dermatological conditions. These trials are crucial for determining the optimal dosing regimens and understanding the potential side effects .
Biotechnology
The biotechnological transformation of Hydrocortisone into more potent derivatives like Hydrocortisone probutate is an area of ongoing research. This process involves bioconversion techniques using specific microorganisms to enhance the drug’s therapeutic properties .
Endocrine Disorders
Hydrocortisone probutate is also used in the treatment of endocrine disorders such as adrenal insufficiency and Addison’s disease. It helps in managing the symptoms and complications associated with these hormonal imbalances .
作用机制
Target of Action
Hydrocortisone buteprate, also known as hydrocortisone probutate, primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in regulating a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .
Biochemical Pathways
The binding of hydrocortisone to the glucocorticoid receptor leads to the inhibition of genes that code for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha . The most significant of these is IL-2 . This reduced cytokine production limits T cell proliferation .
Pharmacokinetics
The extent of percutaneous absorption of topical corticosteroids like hydrocortisone buteprate is determined by many factors including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . These factors can significantly impact the bioavailability of the compound.
Result of Action
The action of hydrocortisone buteprate results in the suppression of cell-mediated immunity . It also causes B cells to express lower amounts of IL-2 and IL-2 receptors . This leads to the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses .
Action Environment
Environmental factors such as the integrity of the skin barrier and the use of occlusive dressings can influence the action, efficacy, and stability of hydrocortisone buteprate . For example, a compromised skin barrier or the use of occlusive dressings can increase the absorption of the compound, potentially enhancing its efficacy .
属性
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoyloxyacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O7/c1-5-7-24(33)35-28(22(31)16-34-23(32)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20-,21-,25+,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGXJPFPZOHSQS-AYVLZSQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048603 | |
| Record name | Hydrocortisone buteprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. | |
| Record name | Hydrocortisone probutate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14543 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Hydrocortisone probutate | |
CAS RN |
72590-77-3 | |
| Record name | Hydrocortisone buteprate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72590-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocortisone probutate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072590773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone probutate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14543 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrocortisone buteprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROCORTISONE PROBUTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6550D6K3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




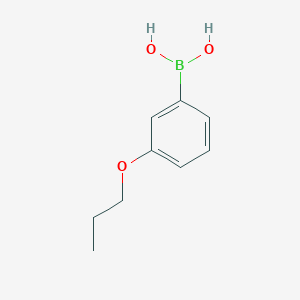
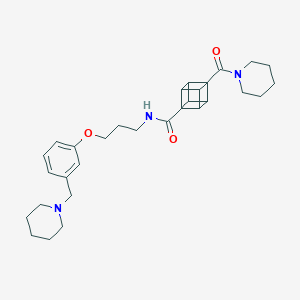
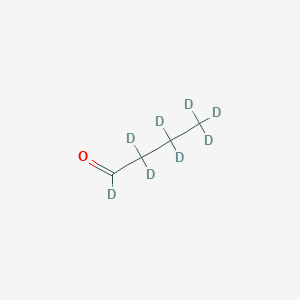
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
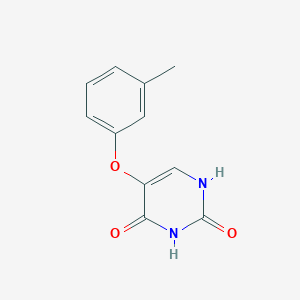

![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)
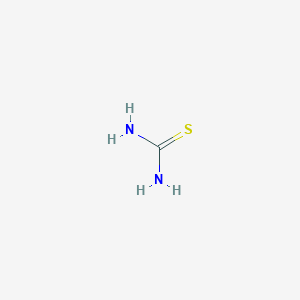
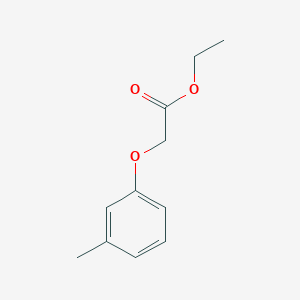
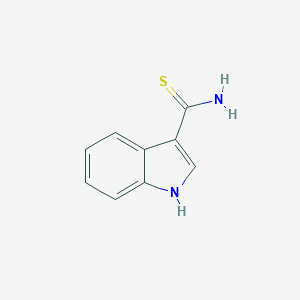
![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)
